molecular formula C17H15N3O B11849389 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea CAS No. 37732-48-2

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea

Cat. No.: B11849389
CAS No.: 37732-48-2
M. Wt: 277.32 g/mol
InChI Key: CNDXUZFEBZCFRS-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is an organic compound that features a naphthalene ring and a phenyl ring connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea typically involves the reaction of 4-aminophenyl isocyanate with 1-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Reaction of Naphthalen-1-yl Isocyanate with 4-Aminophenylamine

  • Mechanism : The naphthalen-1-yl isocyanate reacts with 4-aminophenylamine via nucleophilic attack, forming the urea linkage. This is analogous to the synthesis of (2-aminophenyl)-3-(naphthalen-1-yl)urea, where o-phenylenediamine reacts with naphthyl isocyanate in dichloromethane .

  • Conditions :

    • Solvent: Dichloromethane or ethanol .

    • Temperature: Room temperature or reflux (e.g., 80°C in ethanol) .

    • Catalyst: Often catalyst-free, though triethylamine may assist in deprotonation .

Solvent and Temperature Effects

ParameterOptimal ConditionsOutcome
Solvent Ethanol (reflux)High yields (85–87%)
DichloromethaneModerate yields (60–70%)
Temperature Reflux (80°C)Complete conversion
Room temperaturePartial conversion
Equivalent 1.5 equivalents of aldehydeNear-complete conversion
1 equivalent of aldehydeLower yields (~50%)

Adapted from studies on analogous urea derivatives .

Key Challenges

  • Symmetric Urea Formation : By-products arise when excess CDI reacts with unconverted amine. Purification via recrystallization (e.g., ethanol) is critical .

  • Solubility Issues : Poor solubility of starting materials (e.g., 4-aminophenylamine) can reduce reaction efficiency .

Comparative Analysis with Structurally Similar Compounds

CompoundSynthesis MethodYield RangeUnique Feature
(2-Aminophenyl)-3-(naphthalen-1-yl)ureaIsocyanate + o-phenylenediamine 78–87%Schiff base formation possible
1-(Naphthalen-1-yl)-3-(pyridin-3-yl)ureaCDI-mediated (two-amine reaction) ~98%Pyridine substitution
Benzimidazole ureas (3a–h)Isocyanate + benzimidazolyl aniline 60–93%Benzimidazole heterocycle

Scientific Research Applications

Table 1: Synthesis Conditions and Yields

Reaction ConditionsYield (%)Notes
Anhydrous acetone60Moderate yield; further optimization needed
Mixture of dichloromethane/acetone (80/20)90Best results observed

Anticancer Properties

Recent studies have highlighted the potential of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis via Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence supporting the compound's neuropharmacological effects. It has been evaluated for its potential to modulate the endocannabinoid system, which plays a critical role in pain modulation and addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to its structure can significantly influence its biological activity. For instance:

  • Substitution at the 4-position of the amino group enhances receptor affinity.
  • Naphthalene moiety contributes to increased hydrophobic interactions, potentially enhancing anticancer activity.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-phenyl)-3-phenyl-urea: Similar structure but lacks the naphthalene ring.

    1-(4-Amino-phenyl)-3-benzyl-urea: Contains a benzyl group instead of a naphthyl group.

    1-(4-Amino-phenyl)-3-pyridyl-urea: Contains a pyridyl ring instead of a naphthyl ring.

Uniqueness

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea is unique due to the presence of both a naphthalene ring and a phenyl ring connected by a urea linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-(4-Amino-phenyl)-3-naphthalen-1-YL-urea, a compound featuring a naphthalene moiety linked to an amino-substituted phenyl group via a urea linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthyl isocyanate with an appropriate aniline derivative. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported using different solvents and reaction conditions to achieve a maximum yield of 90% for related compounds .

Antioxidant Properties

Several studies have assessed the antioxidant capabilities of urea derivatives, including those related to this compound. The antioxidant activity is often evaluated using methods such as DPPH, FRAP, and ABTS assays. For example, compounds similar to this compound have shown significant antioxidant activity, with some derivatives achieving IC50 values as low as 10 μM .

Antidiabetic Activity

Urea derivatives have also been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound exhibited moderate inhibitory activity in vitro, with IC50 values ranging from 18.65 µM to 29.01 µM for α-amylase inhibition . This suggests potential use in managing diabetes by delaying carbohydrate digestion.

Anticancer Activity

The antiproliferative effects of related urea compounds have been documented against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), indicating their potential as anticancer agents . The mechanism often involves inducing apoptosis or inhibiting cell cycle progression.

Case Studies

A notable study focused on the structure-activity relationship (SAR) of urea derivatives demonstrated that modifications on the phenyl or naphthalene rings significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .

Research Findings

Study Biological Activity IC50 Values
Antioxidant10 μM
α-Amylase Inhibition18.65 - 28.33 µM
Anticancer (MCF-7)Moderate effect
Cytotoxicity (HeLa)Selective effect

Properties

CAS No.

37732-48-2

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-(4-aminophenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H15N3O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H2,19,20,21)

InChI Key

CNDXUZFEBZCFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

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